(3-Fluoro-azetidin-3-ylmethyl)-methyl-carbamic acid tert-butyl ester

Physicochemical profiling Medicinal chemistry pKa modulation

(3-Fluoro-azetidin-3-ylmethyl)-methyl-carbamic acid tert-butyl ester (CAS 1408076-20-9) belongs to the class of N-Boc-protected 3-fluoroazetidine building blocks. This compound features a 3-fluoro substituent on the azetidine ring, an N-methyl group, and a tert-butyl carbamate protecting group, making it a versatile intermediate for medicinal chemistry applications, particularly in the synthesis of CNS-targeted therapeutics and peptide modifications.

Molecular Formula C10H19FN2O2
Molecular Weight 218.27 g/mol
CAS No. 1408076-20-9
Cat. No. B1403530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoro-azetidin-3-ylmethyl)-methyl-carbamic acid tert-butyl ester
CAS1408076-20-9
Molecular FormulaC10H19FN2O2
Molecular Weight218.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CC1(CNC1)F
InChIInChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13(4)7-10(11)5-12-6-10/h12H,5-7H2,1-4H3
InChIKeyCDNSKNMBEBUTRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Fluoro-azetidin-3-ylmethyl)-methyl-carbamic acid tert-butyl ester (CAS 1408076-20-9): Core Identity and Procurement Context


(3-Fluoro-azetidin-3-ylmethyl)-methyl-carbamic acid tert-butyl ester (CAS 1408076-20-9) belongs to the class of N-Boc-protected 3-fluoroazetidine building blocks . This compound features a 3-fluoro substituent on the azetidine ring, an N-methyl group, and a tert-butyl carbamate protecting group, making it a versatile intermediate for medicinal chemistry applications, particularly in the synthesis of CNS-targeted therapeutics and peptide modifications [1]. Vendors offer this compound with purities typically ranging from 95% to 98%+, with batch-specific QC documentation including NMR, HPLC, and LC-MS available from select suppliers .

(3-Fluoro-azetidin-3-ylmethyl)-methyl-carbamic acid tert-butyl ester: Why In-Class Analogs Cannot Be Freely Interchanged


Substituting this compound with its closest analogs—the non-fluorinated azetidine (CAS 577777-20-9), the des-methyl variant (CAS 1374657-58-5), or the 3-methyl congener (CAS 1260796-52-8)—introduces measurable shifts in basicity (pKa), lipophilicity (LogP), and metabolic stability that directly impact downstream structure-activity relationships and pharmacokinetic outcomes [1]. The single fluorine atom at the 3-position of the azetidine ring predictably lowers pKa by approximately 1.5–2.5 log units relative to its non-fluorinated counterpart, while retaining high intrinsic microsomal stability—a property lost in the 3,3-difluoro analog [1]. The N-methyl substituent further differentiates this compound from the des-methyl version (CAS 1374657-58-5), which lacks the tertiary amine motif required for specific synthetic sequences. These quantifiable physicochemical differences make generic interchange scientifically unsound without explicit experimental validation.

(3-Fluoro-azetidin-3-ylmethyl)-methyl-carbamic acid tert-butyl ester: Quantified Differentiation Evidence Against Closest Analogs


Fluorine-Mediated pKa Reduction Versus Non-Fluorinated Azetidine Analog

Mono-fluorination of saturated azetidine heterocycles predictably reduces basicity (pKa of the conjugate acid) by approximately 1.5–2.5 log units compared to the corresponding non-fluorinated analog [1]. The electron-withdrawing effect of the single fluorine atom at the 3-position decreases the pKa of the azetidine nitrogen, shifting the ionization state at physiological pH. In contrast, the 3,3-difluoroazetidine derivative exhibits a further pKa drop but suffers from markedly reduced metabolic stability, representing a liability not observed with the mono-fluoro substitution pattern of the target compound [1].

Physicochemical profiling Medicinal chemistry pKa modulation

Intrinsic Microsomal Clearance: High Metabolic Stability of Mono-Fluorinated Azetidines Versus 3,3-Difluoro Exception

Intrinsic microsomal clearance (CLint) measurements in human liver microsomes demonstrated high metabolic stability across the mono-fluorinated azetidine series, with a single notable exception: the 3,3-difluoroazetidine derivative showed significantly elevated clearance [1]. The target compound, bearing a single fluorine at the 3-position, falls within the metabolically stable mono-fluorinated cohort. This contrasts sharply with the 3,3-difluoro analog, which would be disfavored for lead optimization due to rapid hepatic turnover [1].

Metabolic stability Drug metabolism Intrinsic clearance

Vendor Purity and Analytical Characterization: QC Documentation Availability

Among vendors carrying CAS 1408076-20-9, Bidepharm (毕得医药) offers the compound at a standard purity of 98%+ with batch-specific QC documentation including NMR, HPLC, and GC . In comparison, several other suppliers list purity at 95% without explicit QC documentation [1]. LeYan (乐研) also provides 98% purity . The availability of documented analytical characterization is critical for procurement decisions, particularly when the compound is used as an intermediate in multi-step syntheses where impurity profiles can propagate.

Quality control Analytical chemistry Procurement specification

Structural Differentiation: N-Methyl Carbamate Motif Enables Distinct Downstream Synthetic Utility

The target compound possesses both a Boc-protected N-methyl amine and a free azetidine NH, enabling orthogonal deprotection strategies . This contrasts with the des-methyl analog (CAS 1374657-58-5), which lacks N-methyl substitution and thus provides only a primary carbamate [1], and with the non-fluorinated analog (CAS 577777-20-9), which lacks the fluorine-mediated electronic modulation . The simultaneous presence of fluorine at C3 and N-methyl carbamate makes this compound uniquely suited for sequential deprotection followed by selective functionalization of either amine.

Synthetic chemistry Building block Protecting group strategy

Free Base Versus Hydrochloride Salt: Solubility, Handling, and Formulation Implications

The target compound (CAS 1408076-20-9) is the free base form, whereas CAS 2231676-25-6 is the corresponding hydrochloride salt . The free base offers advantages in organic solubility for synthetic transformations, while the HCl salt (MW 254.73 g/mol, C10H20ClFN2O2) provides aqueous solubility for biological assays . Selection between these forms depends on the intended application: the free base is preferred for organic synthesis and building block storage, while the salt form may be more suitable for direct biological testing .

Salt selection Formulation Solid-state properties

Fluorine-Enabled Lipophilicity Modulation for CNS Multiparameter Optimization (MPO)

Mono-fluorination of saturated heterocyclic amines modulates lipophilicity (LogP) in a predictable manner, providing a valuable tool for CNS multiparameter optimization (MPO) [1]. Melnykov et al. 2023 demonstrated that pKa–LogP plots for mono- and difluorinated azetidines define a property space that extends beyond the non-fluorinated series, enabling fine-tuning of both basicity and lipophilicity simultaneously [1]. The rigid azetidine scaffold of the target compound contributes to improved binding affinity in target interactions, particularly in CNS-targeted therapeutics [2]. This compound has been cited as suitable for peptide modifications and small-molecule optimization in advanced chemical synthesis [2].

CNS drug discovery Lipophilicity Multiparameter optimization

(3-Fluoro-azetidin-3-ylmethyl)-methyl-carbamic acid tert-butyl ester: Evidence-Backed Application Scenarios for Scientific Procurement


CNS Lead Optimization: Fine-Tuning Basicity and Lipophilicity While Preserving Metabolic Stability

For CNS drug discovery programs requiring pKa reduction of 1.5–2.5 log units relative to non-fluorinated azetidine building blocks, this compound provides a mono-fluorinated scaffold that simultaneously modulates basicity and lipophilicity within the CNS MPO desirable range while retaining high intrinsic microsomal stability [1]. Unlike the 3,3-difluoro analog, which introduces a metabolic liability (elevated CLint) [1], this compound maintains the favorable stability profile needed for lead optimization. The rigid azetidine scaffold with 3-fluoro substitution has been specifically cited for improved binding affinity in CNS target interactions [2].

Sequential Orthogonal Amine Functionalization in Library Synthesis

The presence of both a Boc-protected N-methyl tertiary amine and a free secondary azetidine NH enables orthogonal deprotection and sequential functionalization strategies [1]. This architecture allows chemists to first deprotect and functionalize the azetidine NH (via TFA-mediated Boc removal), then subsequently address the N-methyl carbamate, or vice versa. In contrast, the des-methyl analog (CAS 1374657-58-5) offers only a primary Boc-protected amine, limiting diversification options [2]. For parallel library synthesis requiring differential amine elaboration, the orthogonal reactivity of this compound provides a quantifiable synthetic efficiency advantage.

Peptide Modification and Fluorinated Amino Acid Mimetic Synthesis

Fluorinated azetidine building blocks serve as conformationally constrained amino acid mimetics with enhanced metabolic stability compared to non-fluorinated counterparts [1]. This compound, with its N-methyl carbamate functionality, is specifically noted as suitable for peptide modifications and small-molecule optimization [2]. The 3-fluoro substituent on the azetidine ring resists metabolic oxidation while providing the electronic effects necessary to modulate peptide backbone interactions. For procurement in peptide medicinal chemistry, selecting the free base form (CAS 1408076-20-9) ensures organic solubility for solid-phase or solution-phase peptide synthesis conditions .

Procurement Based on QC Documentation Requirements for Regulated Synthesis

For synthetic programs requiring documented analytical characterization (e.g., GLP-grade intermediate synthesis, patent exemplification), procurement from vendors providing batch-specific NMR, HPLC, and GC documentation at 98%+ purity [1] reduces downstream analytical burden compared to sourcing from suppliers offering only 95% purity without QC documentation [2]. The 3% purity differential corresponds to a 2.5-fold reduction in total impurities, which can significantly impact reaction yields, purification requirements, and total cost of ownership in multi-step synthetic sequences.

Quote Request

Request a Quote for (3-Fluoro-azetidin-3-ylmethyl)-methyl-carbamic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.